3-(Dimethylamino)-2-(3,4,5-trimethoxyphenyl)acrolein
Description
3-(Dimethylamino)-2-(3,4,5-trimethoxyphenyl)acrolein is a synthetic α,β-unsaturated aldehyde featuring a 3,4,5-trimethoxyphenyl group and a dimethylamino substituent. This compound belongs to a broader class of trimethoxyphenyl derivatives, which are frequently studied for their structural diversity and bioactivity, particularly in anticancer and enzyme inhibition research.
Properties
IUPAC Name |
(Z)-3-(dimethylamino)-2-(3,4,5-trimethoxyphenyl)prop-2-enal | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO4/c1-15(2)8-11(9-16)10-6-12(17-3)14(19-5)13(7-10)18-4/h6-9H,1-5H3/b11-8+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNMACKFFVRKZKQ-DHZHZOJOSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C=C(C=O)C1=CC(=C(C(=C1)OC)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)/C=C(\C=O)/C1=CC(=C(C(=C1)OC)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90501273 | |
| Record name | (2Z)-3-(Dimethylamino)-2-(3,4,5-trimethoxyphenyl)prop-2-enal | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90501273 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
50404-06-3 | |
| Record name | (2Z)-3-(Dimethylamino)-2-(3,4,5-trimethoxyphenyl)prop-2-enal | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90501273 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Dimethylamino)-2-(3,4,5-trimethoxyphenyl)acrolein typically involves the condensation of 3,4,5-trimethoxybenzaldehyde with dimethylamine in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Starting Materials: 3,4,5-trimethoxybenzaldehyde and dimethylamine.
Catalyst: A suitable acid or base catalyst.
Reaction Conditions: The reaction is typically conducted at room temperature or slightly elevated temperatures, under an inert atmosphere to prevent oxidation.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
3-(Dimethylamino)-2-(3,4,5-trimethoxyphenyl)acrolein can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The dimethylamino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
3-(Dimethylamino)-2-(3,4,5-trimethoxyphenyl)acrolein has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound may be used in studies involving enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(Dimethylamino)-2-(3,4,5-trimethoxyphenyl)acrolein involves its interaction with specific molecular targets. The compound may act as an inhibitor or activator of certain enzymes, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs with Hydrazine and Benzamide Groups
Compounds such as 4g, 4h, and 4i () share the 3,4,5-trimethoxyphenyl core but incorporate hydrazinyl-benzamide substituents. For example, 4i (C29H29N3O9) replaces the acrolein’s aldehyde with a 4-(dimethylamino)benzylidene hydrazinyl group. Key differences include:
- Electronic Effects : The hydrazine linker in 4i introduces additional hydrogen-bonding capacity compared to the acrolein’s conjugated aldehyde.
- Spectral Data : The ¹H NMR of 4i shows aromatic protons at δ 7.71 (s, 1H) and δ 6.36 (s, 2H), whereas acrolein derivatives typically exhibit deshielded aldehyde protons (δ 9.5–10.5) absent in 4i .
Pyrazolone and Propionic Acid Derivatives
Compounds 6d and 7a () feature pyrazol-3-one rings or propionic acid chains. 6d (C29H38N2O7) includes a dimethylamino propoxy group, enhancing solubility but reducing electrophilicity compared to the acrolein’s aldehyde.
- Bioactivity : Pyrazolone derivatives like 6d show modest anticancer activity (e.g., 9% yield), while acrylamide analogs () exhibit weak antitumor effects against K562 cells, suggesting that the acrolein’s aldehyde may enhance reactivity toward biological targets .
Acrylic Acid and Ester Derivatives
(E)-3-(3,4,5-Trimethoxyphenyl)acrylic acid () and its esters (e.g., 4d, ) lack the dimethylamino group but retain the α,β-unsaturated system.
- Bioactivity: Natural acrylic acid derivatives (e.g., compound 6 in ) show α-glucosidase inhibition (IC50 24.25 µM), suggesting the trimethoxyphenyl group’s role in enzyme binding. The acrolein’s dimethylamino group may modulate this activity by altering solubility or steric effects .
Chalcone and Cinnamic Amide Derivatives
Chalcones like 4e () and cinnamic amides () incorporate electron-donating groups (e.g., dimethylaminoethoxy) on the aryl rings.
- Structural Flexibility: 4e (C21H25NO4) has a dimethylaminoethoxy side chain, improving pharmacokinetic properties. Its ¹H NMR shows methoxy signals at δ 3.81 (s, 3H) and δ 3.57 (s, 6H), similar to the acrolein’s trimethoxyphenyl signals .
- Activity : Cinnamic amides (e.g., 6j , ) with >97% purity exhibit EP2 antagonist activity, underscoring the importance of the α,β-unsaturated motif in target engagement .
Natural Product Derivatives
(E)-3-(3,4,5-Trimethoxyphenyl)acrylic acid () and amomutsaoko A () are natural analogs isolated from Lycium chinense and Amomum tsao-ko, respectively. These lack synthetic substituents like dimethylamino but demonstrate α-glucosidase inhibition, emphasizing the trimethoxyphenyl moiety’s bioactivity .
Data Tables
Table 1: Structural and Spectral Comparison
Discussion
- Synthesis Challenges : Acrolein derivatives may face stability issues due to the reactive aldehyde, whereas esters (e.g., 4d ) and amides (e.g., 6j ) achieve higher yields (>84%) .
- Bioactivity Trends: The trimethoxyphenyl group is critical for enzyme inhibition, while dimethylamino substituents may enhance cellular uptake or target affinity in anticancer contexts .
- Structural Insights : Replacing the acrolein’s aldehyde with carboxylate or hydrazine groups reduces electrophilicity but improves synthetic accessibility.
Q & A
Basic Research Questions
Q. What are the recommended synthetic pathways for 3-(Dimethylamino)-2-(3,4,5-trimethoxyphenyl)acrolein, and how can reaction conditions be optimized for yield and purity?
- Methodological Answer : The compound is typically synthesized via condensation reactions involving aldehydes and ketones. Key parameters include solvent polarity (e.g., ethanol or DMF), temperature control (60–80°C), and catalysts like piperidine. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization improves purity. Yield optimization may require factorial design experiments to test variables like reactant stoichiometry and reflux time .
Q. Which analytical techniques are most effective for characterizing this compound?
- Methodological Answer :
- Structural Confirmation : NMR (¹H/¹³C) for verifying substituent positions and stereochemistry .
- Purity Assessment : HPLC with UV detection (λ = 254 nm) or GC-MS for volatile derivatives .
- Thermal Stability : Differential scanning calorimetry (DSC) to determine melting points and decomposition profiles .
Q. How can researchers validate the biological activity of this compound in preliminary assays?
- Methodological Answer : Use standardized in vitro assays:
- Antioxidant Activity : DPPH radical scavenging assay .
- Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa or MCF-7) .
- Anti-inflammatory Potential : COX-2 inhibition ELISA .
Advanced Research Questions
Q. What computational strategies are available to predict the binding affinity of this compound to tubulin or other cellular targets?
- Methodological Answer :
- Molecular Docking : Tools like AutoDock Vina or Schrödinger Suite to model interactions with tubulin’s colchicine-binding site .
- MD Simulations : GROMACS or AMBER for assessing binding stability over time .
- AI-Driven Predictions : COMSOL Multiphysics integrated with machine learning models to simulate ligand-receptor dynamics .
Q. How can researchers resolve contradictions in activity data across different experimental models (e.g., in vitro vs. in vivo)?
- Methodological Answer :
- Meta-Analysis : Systematically compare datasets using tools like RevMan to identify confounding variables (e.g., solubility differences or metabolic degradation) .
- Pharmacokinetic Profiling : Assess bioavailability via LC-MS/MS in plasma samples and correlate with in vitro IC₅₀ values .
- Species-Specific Modeling : Use organ-on-a-chip systems to bridge in vitro-in vivo gaps .
Q. What experimental design frameworks are optimal for studying structure-activity relationships (SAR) in derivatives of this compound?
- Methodological Answer :
- Factorial Design : Test substituent variations (e.g., methoxy vs. ethoxy groups) and core modifications using a 2ⁿ factorial approach to identify critical pharmacophores .
- QSAR Modeling : Utilize Gaussian or ChemAxon to calculate electronic descriptors (e.g., HOMO-LUMO gaps) and correlate with activity data .
Q. How can AI enhance the optimization of synthetic routes or target identification for this compound?
- Methodological Answer :
- Retrosynthetic Planning : Tools like Synthia or IBM RXN for predicting feasible pathways .
- Target Prediction : Deep learning platforms (e.g., DeepChem) to screen potential targets in the Human Proteome Atlas .
- Process Automation : Robotic platforms (e.g., Cloud Labs) for high-throughput reaction screening .
Data Contradiction and Validation
Q. What protocols should be followed when encountering discrepancies in spectroscopic data (e.g., NMR shifts) between synthesized batches?
- Methodological Answer :
- Reproducibility Checks : Repeat synthesis with traceable reagents and standardized conditions .
- Collaborative Validation : Share samples with independent labs for cross-platform NMR analysis (300–800 MHz instruments) .
- Impurity Profiling : Use LC-HRMS to identify byproducts or stereoisomers .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
